12-Phenyldodecene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Phenyldodecene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzylmagnesium bromide reacts with dodec-11-enal in the presence of anhydrous methylene chloride . Another method involves the alkylation of benzene with long-chain α-olefins, such as 1-dodecene, using mesoporous Beta zeolites as catalysts .
Industrial Production Methods: In industrial settings, the production of dodec-11-enylbenzene often involves the alkylation of benzene with long-chain olefins. This process is typically catalyzed by zeolites, which offer high catalytic activity and stability . The use of mesoporous Beta zeolites has been shown to enhance the efficiency of this reaction by improving internal diffusion and exposing more active sites.
Chemical Reactions Analysis
Types of Reactions: 12-Phenyldodecene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate (PDC) in anhydrous methylene chloride.
Substitution: Various electrophiles, such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Scientific Research Applications
12-Phenyldodecene has several applications in scientific research:
Mechanism of Action
The mechanism of action of dodec-11-enylbenzene involves its interactions with molecular targets through its aliphatic chain and benzene ring. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions with various molecular targets . These interactions can influence the compound’s behavior in chemical reactions and its efficacy in industrial applications.
Comparison with Similar Compounds
- Dodec-1-enylbenzene
- Dodec-2-enylbenzene
- Dodec-11-enal
Comparison: 12-Phenyldodecene is unique due to the position of the double bond in its aliphatic chain, which can influence its reactivity and interactions with other molecules . Compared to dodec-1-enylbenzene and dodec-2-enylbenzene, dodec-11-enylbenzene may exhibit different chemical properties and applications due to the distinct location of the double bond .
Properties
Molecular Formula |
C18H28 |
---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
dodec-11-enylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2,11,13-14,16-17H,1,3-10,12,15H2 |
InChI Key |
USDGCWIXVQFFFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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